5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine
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Overview
Description
5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine is an organic compound that features a pyrimidine ring substituted with two hydroxyl groups and a benzyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: The benzyloxyphenyl group can be synthesized through the reaction of benzyl alcohol with phenol in the presence of a base such as sodium hydroxide.
Pyrimidine Ring Formation: The pyrimidine ring is formed by the condensation of urea with an appropriate diketone, such as acetylacetone, under acidic conditions.
Coupling Reaction: The benzyloxyphenyl intermediate is then coupled with the pyrimidine ring through a nucleophilic substitution reaction, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The benzyloxy group can be reduced to a benzyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzyl-substituted pyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Research: It is used as a probe to study enzyme mechanisms and interactions due to its unique structure.
Mechanism of Action
The mechanism of action of 5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxyphenyl group allows the compound to bind to hydrophobic pockets in proteins, while the hydroxyl groups can form hydrogen bonds with amino acid residues. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-(2,4)-dihydroxypyrimidine: Lacks the benzyloxy group, resulting in different binding properties and biological activity.
5-(2-Methoxyphenyl)-(2,4)-dihydroxypyrimidine: Contains a methoxy group instead of a benzyloxy group, leading to variations in chemical reactivity and biological effects.
Uniqueness
5-(2-Benzyloxyphenyl)-(2,4)-dihydroxypyrimidine is unique due to the presence of the benzyloxy group, which enhances its hydrophobic interactions and binding affinity to specific molecular targets. This makes it a valuable compound for research in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-(2-phenylmethoxyphenyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-16-14(10-18-17(21)19-16)13-8-4-5-9-15(13)22-11-12-6-2-1-3-7-12/h1-10H,11H2,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNOUIIBNSJMMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CNC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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